molecular formula C16H13FN4O4 B11500514 1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole

1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole

Cat. No.: B11500514
M. Wt: 344.30 g/mol
InChI Key: VLOAEQNFRCGNSQ-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. This compound is characterized by the presence of a triazole ring substituted with a 2-fluorobenzyl group, a 2-methoxyphenoxy group, and a nitro group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the 2-Fluorobenzyl Group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using 2-fluorobenzyl halides.

    Attachment of the 2-Methoxyphenoxy Group: The 2-methoxyphenoxy group can be attached through etherification reactions using 2-methoxyphenol and appropriate leaving groups.

    Nitration: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzyl position, using nucleophiles such as amines or thiols.

    Hydrolysis: Hydrolysis of the ether linkage can occur under acidic or basic conditions, leading to the formation of corresponding phenols and alcohols.

Scientific Research Applications

1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly for its antimicrobial, antifungal, and anticancer properties.

    Chemical Biology: It is used as a probe to study biological pathways and molecular interactions, particularly those involving triazole-containing compounds.

    Material Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Agricultural Chemistry: It is investigated for its potential use as a pesticide or herbicide, leveraging its biological activity against various pests and weeds.

Mechanism of Action

The mechanism of action of 1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of essential biological processes. For example, it may inhibit the synthesis of nucleic acids or proteins, leading to cell death in microbial or cancer cells. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparison with Similar Compounds

1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    1-(2-chlorobenzyl)-5-(2-methoxyphenoxy)-3-nitro-1H-1,2,4-triazole: This compound has a similar structure but with a chlorine atom instead of a fluorine atom. The presence of chlorine can affect the compound’s reactivity and biological activity.

    1-(2-fluorobenzyl)-5-(2-hydroxyphenoxy)-3-nitro-1H-1,2,4-triazole: This compound has a hydroxyl group instead of a methoxy group. The hydroxyl group can influence the compound’s solubility and hydrogen bonding interactions.

    1-(2-fluorobenzyl)-5-(2-methoxyphenoxy)-3-amino-1H-1,2,4-triazole: This compound has an amino group instead of a nitro group. The amino group can affect the compound’s basicity and potential for forming hydrogen bonds.

Properties

Molecular Formula

C16H13FN4O4

Molecular Weight

344.30 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-5-(2-methoxyphenoxy)-3-nitro-1,2,4-triazole

InChI

InChI=1S/C16H13FN4O4/c1-24-13-8-4-5-9-14(13)25-16-18-15(21(22)23)19-20(16)10-11-6-2-3-7-12(11)17/h2-9H,10H2,1H3

InChI Key

VLOAEQNFRCGNSQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC2=NC(=NN2CC3=CC=CC=C3F)[N+](=O)[O-]

Origin of Product

United States

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